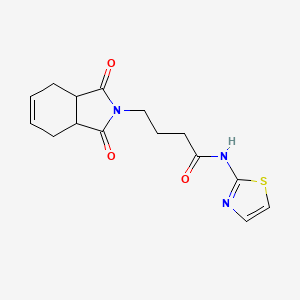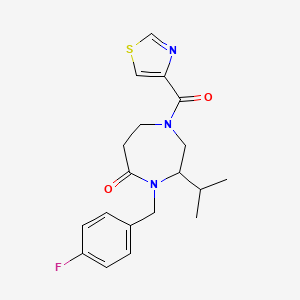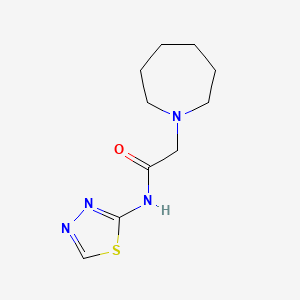![molecular formula C18H22ClN3O2 B5404200 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5404200.png)
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in the growth and spread of cancer cells.
Wirkmechanismus
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting BTK, 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide has been shown to have other biochemical and physiological effects. For example, the drug has been shown to inhibit the production of cytokines, which are proteins that play a role in inflammation and immune response. This effect may be beneficial in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide for lab experiments is its high potency and selectivity for BTK. This allows researchers to study the role of BTK in cancer and other diseases with greater precision. However, one limitation of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide is its relatively short half-life, which may require frequent dosing in animal models. Additionally, the drug's pharmacokinetic properties may vary depending on the species used, which may limit its translational potential.
Zukünftige Richtungen
There are several future directions for the development of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide and related compounds. One area of interest is the combination of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide with other drugs that target different signaling pathways in cancer cells. Another area of interest is the use of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide in combination with immunotherapy, which may enhance the anti-tumor immune response. Additionally, the development of more potent and selective BTK inhibitors may lead to improved efficacy and safety profiles for these drugs.
Synthesemethoden
The synthesis of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide involves several steps, starting with the reaction of 2-chlorobenzylamine with piperazine to form 4-(2-chlorobenzyl)-1-piperazine. This intermediate is then reacted with 2-furylacetic acid to produce 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide. The final product is then purified using various techniques, such as column chromatography, to obtain a high purity compound suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other drugs. The drug has also shown a favorable safety profile, with manageable side effects.
Eigenschaften
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c19-17-6-2-1-4-15(17)13-21-7-9-22(10-8-21)14-18(23)20-12-16-5-3-11-24-16/h1-6,11H,7-10,12-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWYJUBODFGAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-chlorobenzyl)piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide](/img/structure/B5404118.png)

![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5404131.png)
![4-(cyclopropylmethyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5404144.png)
![N-(2-furylmethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5404152.png)
![1-(4-fluorobenzyl)-5-(4-isopropoxybenzoyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5404159.png)

![3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5404187.png)

![4-(4-{[5-(3-acetylphenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B5404194.png)
![2-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5404198.png)
![4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5404208.png)
![methyl 2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5404224.png)
![N-[2-(2-ethoxyphenyl)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5404229.png)